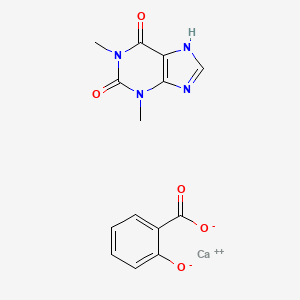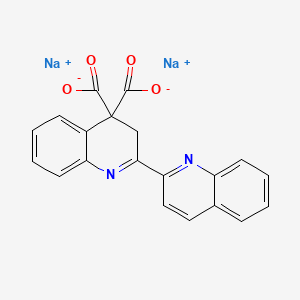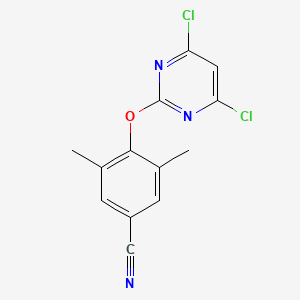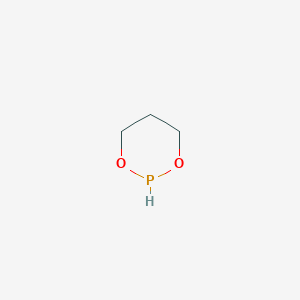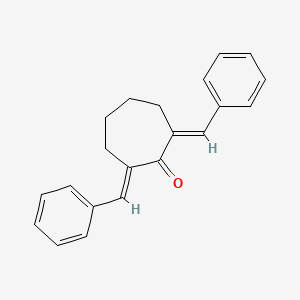
2,7-Dibenzylidenecycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibenzylidenecycloheptanone is an organic compound with the molecular formula C21H20O. It is characterized by a seven-membered cycloheptanone ring with two benzylidene groups attached at the 2 and 7 positions. This compound is known for its unique structural properties, which include multiple aromatic rings and a ketone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylidenecycloheptanone typically involves the condensation of cycloheptanone with benzaldehyde. This reaction is often carried out under basic conditions using a catalyst such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibenzylidenecycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2,7-Dibenzylidenecycloheptanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Mechanism of Action
The mechanism by which 2,7-Dibenzylidenecycloheptanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group allow it to participate in various binding interactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- 2,6-Dibenzylidenecyclohexanone
- 2,8-Dibenzylidenecyclooctanone
- 2,10-Dibenzylidenecyclodecanone
Comparison: 2,7-Dibenzylidenecycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six, eight, and ten-membered counterparts.
Properties
CAS No. |
899-98-9 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(2E,7E)-2,7-dibenzylidenecycloheptan-1-one |
InChI |
InChI=1S/C21H20O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2/b19-15+,20-16+ |
InChI Key |
CDWCNIVDIALVDN-MXWIWYRXSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


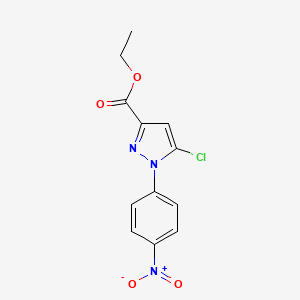
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
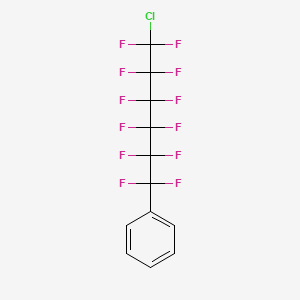
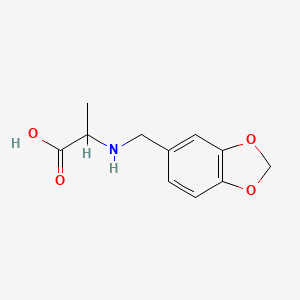
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
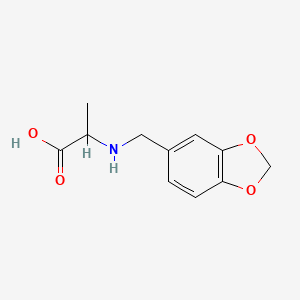
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
